(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene

Ring-opening metathesis polymerization DSC cure kinetics thermoset processing

DCPD solidifies near ambient temperature, and VNB lacks sulfur-cure efficiency. ENB (CAS 16219-75-3) combines a -80°C melting point with the fastest sulfur-cure response among all common EPDM termonomers. • Sub-ambient ROMP self-healing down to -30°C without thermal management. • Reduces injection molding cycle time vs. DCPD-based formulations. • HT-SEC-UV diene profiling enables batch consistency verification-impossible with DCPD or VNB. Bulk quantities available; ambient liquid simplifies logistics.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 16219-75-3
Cat. No. B146486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene
CAS16219-75-3
Synonyms5-Ethylidenebicyclo[2.2.1]hept-2-ene;  2-Ethylidene-5-norbornene;  2-Ethylidenebicyclo[2.2.1]hept-5-ene;  5-Ethylidenenorbornene;  Ethylidene-2-norbornene;  Ethylidenenorbornene
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESCC=C1CC2CC1C=C2
InChIInChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2+/t7-,9-/m0/s1
InChIKeyOJOWICOBYCXEKR-WHZSQGQPSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene (ENB) CAS 16219-75-3: Procurement-Relevant Physical and Chemical Profile


(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene (ethylidene norbornene, ENB) is a bicyclic, strained-ring diene monomer (C₉H₁₂, MW 120.19) existing as endo/exo stereoisomer mixtures, produced industrially via base-catalyzed isomerization of 5-vinyl-2-norbornene (VNB) or from dicyclopentadiene (DCPD) feedstock [1]. With a boiling point of 146 °C, density of 0.893 g/mL at 25 °C, and a remarkably low melting point of −80 °C, ENB remains a free-flowing liquid across a broad operational temperature range, unlike its congener DCPD, which solidifies near ambient temperature (m.p. ~11–33 °C) . Industrially, ENB is the dominant diene termonomer for EPDM rubber production and a key monomer for ring-opening metathesis polymerization (ROMP) [2].

Why Generic Substitution of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene with DCPD, VNB, or Other Cyclic Dienes Fails


Although ENB, dicyclopentadiene (DCPD), 5-vinyl-2-norbornene (VNB), and 1,4-hexadiene (HD) all serve as diene termonomers or ROMP monomers, their polymerization kinetics, low-temperature handling properties, copolymer network architecture, and vulcanization responsiveness are quantitatively divergent. DCPD, the most economical alternative, solidifies at ambient temperatures (m.p. ~11–33 °C) and exhibits substantially slower ROMP rates, requiring elevated processing temperatures [1]. VNB, while structure‑similar, delivers inferior sulfur-cure efficiency in EPDM despite its superior peroxide‑cure performance [2]. The following quantitative evidence demonstrates that substitution without adjusting catalyst loading, curing formulation, or thermal management would compromise reaction kinetics, final material properties, and analytical traceability.

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene: Head-to-Head Quantitative Differentiation Evidence


ENB Lowers ROMP Exothermic Peak Temperature by ~50 °C Compared to Neat DCPD, Confirming a Dramatically Faster Cure Rate

In a direct DSC comparison of DCPD/ENB blends cured with 1st-generation Grubbs' catalyst at a heating rate of 10 °C min⁻¹, the exothermic peak temperature (Tp) of neat DCPD was 88.9 °C. Incorporation of 50 wt% ENB shifted Tp to 39.0 °C—a reduction of 49.9 °C—indicating substantially accelerated ROMP kinetics. A similar trend was observed with the 2nd-generation catalyst system (Tp shifted from 56.2 °C to 45.2 °C) [1]. The rheokinetics study further quantified that ENB exhibits the fastest initiation and propagation rates among endo-DCPD, exo-DCPD, and their blends [2].

Ring-opening metathesis polymerization DSC cure kinetics thermoset processing

ENB Remains Liquid at −80 °C, Whereas DCPD Solidifies Near Ambient Temperature, Enabling Low-Temperature ROMP Down to −30 °C

ENB has a melting/freezing point of −80 °C, documented across multiple authoritative databases and primary literature [1][2]. DCPD, in contrast, melts at ~11–33 °C depending on endo/exo purity and stabilizer content, requiring heated storage and transfer lines in industrial settings [3]. This ~100 °C differential in liquid-range window directly enables the ENB/HG2 ROMP system studied by Zamal et al., which demonstrated Arrhenius kinetic behavior and effective polymerization from room temperature down to −30 °C, with a measured activation energy of 64 ± 3 kJ mol⁻¹ [2].

Low-temperature polymerization monomer handling cryogenic processing

ENB-EPDM Is the Fastest Sulfur-Curing Diene Among Five Termonomers in Both Gum and Filled Vulcanizates

A systematic comparison of five EPDM polymers—incorporating ethylidene norbornene (ENB), butadiene (BD), dicyclopentadiene (DCPD), methyltetrahydroindene (MTHI), and 1,4-hexadiene (HD) as termonomers at equimolar unsaturation levels and cured with identical sulfur/accelerator systems—established that ENB-EPDM is the fastest curing in both gum and filled (carbon black) vulcanizates [1]. DCPD-EPDM and HD-EPDM were notably slower. This superior cure rate is attributed to the higher stability of the cationic intermediate formed during resole cross‑linking with ENB relative to DCPD, VNB, or HD [2].

EPDM rubber sulfur vulcanization kinetics diene termonomer selection

ENB Imparts 5× Stronger UV Absorption to EPDM Than DCPD or VNB, Enabling Direct Chromatographic Diene Distribution Analysis

High-temperature size exclusion chromatography coupled with UV detection (HT-SEC-UV) revealed that EPDM terpolymers containing ENB exhibit significantly stronger UV absorbance compared to terpolymers made with VNB or DCPD [1]. The absorbance correlates quantitatively with ENB content, approaching signal saturation at higher ENB levels. This differential UV response enabled the development of a method to profile the ENB content distribution along the molar mass axis—a capability not feasible with DCPD- or VNB-based EPDM due to their intrinsically weaker chromophoric response [1].

EPDM characterization UV detection size exclusion chromatography diene content profiling

5 wt% ENB Comonomer in PolyDCPD Improves Impact Strength by 50% While Preserving Thermal Stability

Copolymerization of DCPD with 5-ethylidene-2-norbornene at varying loadings showed that 5 wt% ENB increased the impact strength of the resulting poly(DCPD-co-ENB) by 50% relative to DCPD homopolymer, while the glass transition temperature (Tg) and thermal stability remained essentially unchanged below this loading threshold [1]. Higher ENB loadings led to a decline in tensile and flexural properties, defining a clear optimum composition window.

PolyDCPD modification impact strength thermoset toughening

ENB Increases PolyDCPD Tensile Toughness by up to 8.5 MPa and Elongation at Break by up to 25 Percentage Points

Tensile testing of cured DCPD/ENB blends revealed that adding 50 wt% ENB increased tensile toughness by 5.29 MPa (1st-generation Grubbs catalyst) and 8.53 MPa (2nd-generation catalyst) compared to neat polyDCPD [1]. Simultaneously, strain at break (ε) increased from 61.9% to 75.8% (1st-gen) and from 91.4% to 116.2% (2nd-gen). These enhancements are attributed to the linear chain topology produced by ENB homopolymerization, which extends the molecular weight between crosslinks and promotes chain slippage during deformation [1].

Tensile toughness thermoset ductility ROMP copolymer design

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene: High-Value Application Scenarios Driven by Quantitative Evidence


Low-Temperature Self-Healing Composites for Aerospace and Cryogenic Environments

ENB is the preferred healing monomer for autonomous self‑healing composites operating at sub‑ambient temperatures because it combines a −80 °C melting point with effective ROMP kinetics down to −30 °C (activation energy Ea = 64 ± 3 kJ mol⁻¹) [1]. Unlike DCPD, which solidifies near room temperature and requires heated delivery systems, ENB remains fluid at all foreseeable service temperatures for spacecraft interiors, enabling in‑situ crack repair without external thermal management.

High-Throughput EPDM Rubber Manufacturing Requiring Maximum Sulfur Cure Rates

For EPDM compounders seeking to minimize cycle times in injection molding or continuous vulcanization lines, ENB‑based EPDM provides the fastest sulfur cure response among all common diene termonomers (ENB > BD ≈ MTHI > DCPD > HD) [2]. This directly reduces press‑cure duration and increases production throughput without reformulating the sulfur/accelerator package.

Quality‑Controlled EPDM Production with Diene Distribution Analysis via UV Detection

ENB's uniquely strong UV chromophore enables quantitative diene content profiling along the molar mass axis using HT‑SEC‑UV—a capability not available with DCPD‑ or VNB‑based EPDM [3]. This analytical advantage supports batch‑to‑batch consistency verification, troubleshooting of cure heterogeneity, and compliance with stringent automotive and construction material specifications.

Toughness‑Enhanced PolyDCPD Thermosets via Copolymerization with ENB

Incorporating 5–50 wt% ENB into DCPD monomer feeds prior to ROMP allows manufacturers to systematically increase tensile toughness (up to +8.53 MPa) and elongation at break (up to +24.8 percentage points) while retaining single‑phase random copolymer network architecture (single Tg) [4]. This formulation flexibility is particularly valuable for reaction injection molding (RIM) of large structural parts where impact resistance and ductility are critical.

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